Cas no 627487-08-5 (3-ethoxy-N-methylbenzene-1-sulfonamide)
3-ethoxy-N-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-ethoxy-N-methylbenzenesulfonamide
- Benzenesulfonamide, 3-ethoxy-N-methyl- (9CI)
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- 3-ethoxy-N-methylbenzene-1-sulfonamide
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Computed Properties
- Exact Mass: 215.06169
Experimental Properties
- PSA: 55.4
3-ethoxy-N-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453671-0.05g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 0.05g |
$719.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-0.1g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 0.1g |
$755.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-0.25g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 0.25g |
$789.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-0.5g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 0.5g |
$823.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-1.0g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 1g |
$857.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-2.5g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 2.5g |
$1680.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-5.0g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 5g |
$2485.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-10.0g |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 10g |
$3683.0 | 2023-06-06 | ||
| Enamine | EN300-1453671-50mg |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 50mg |
$587.0 | 2023-09-29 | ||
| Enamine | EN300-1453671-100mg |
3-ethoxy-N-methylbenzene-1-sulfonamide |
627487-08-5 | 100mg |
$615.0 | 2023-09-29 |
3-ethoxy-N-methylbenzene-1-sulfonamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-ethoxy-N-methylbenzene-1-sulfonamide
3-ethoxy-N-methylbenzene-1-sulfonamide (CAS No. 627487-08-5): An Overview of Its Properties, Applications, and Recent Research
3-ethoxy-N-methylbenzene-1-sulfonamide (CAS No. 627487-08-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-ethoxy-N-methylbenzenesulfonamide, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent advancements in the study of this compound.
Chemical Properties and Structure
3-ethoxy-N-methylbenzene-1-sulfonamide is a white crystalline solid with a molecular formula of C10H14N2O3S. The compound consists of a benzene ring substituted with an ethoxy group at the 3-position and a sulfonamide group at the 1-position, which is further N-methylated. The presence of these functional groups imparts distinct chemical properties to the molecule, making it suitable for various applications in organic synthesis and drug development.
The solubility of 3-ethoxy-N-methylbenzene-1-sulfonamide in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) is relatively high, facilitating its use in solution-based reactions. Additionally, the compound exhibits moderate stability under standard laboratory conditions, although it should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of 3-ethoxy-N-methylbenzene-1-sulfonamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-ethoxybenzenesulfonyl chloride with methylamine in an appropriate solvent. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield.
An alternative approach involves the sulfonation of 3-ethoxytoluene followed by treatment with methylamine. This method offers greater flexibility in terms of starting materials and can be adapted to produce derivatives with different substituents on the benzene ring. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems to enhance efficiency and reduce waste.
Biological Applications
3-ethoxy-N-methylbenzene-1-sulfonamide has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory effects, 3-ethoxy-N-methylbenzene-1-sulfonamide has also been explored for its antitumor activities. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings have sparked interest in further investigating the compound's potential as a novel anticancer agent.
Recent Research Developments
The ongoing research on 3-ethoxy-N-methylbenzene-1-sulfonamide has yielded several important insights into its mechanisms of action and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry reported that this compound can selectively target and inhibit a specific enzyme involved in cancer cell metabolism, thereby disrupting tumor growth without affecting normal cells. This selective targeting mechanism makes it an attractive candidate for developing targeted cancer therapies.
In another study, researchers investigated the neuroprotective effects of 3-ethoxy-N-methylbenzene-1-sulfonamide. The results showed that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that it may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Prospects
The promising preclinical data on 3-ethoxy-N-methylbenzene-1-sulfonamide have paved the way for further clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and tolerability of this compound in human subjects. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
If these initial trials prove successful, larger-scale phase II and III trials will be conducted to evaluate the efficacy of 3-ethoxy-N-methylbenzene-1-sulfonamide in treating specific diseases. The ultimate goal is to bring this compound to market as a safe and effective therapeutic option for patients suffering from inflammatory conditions, cancer, or neurodegenerative disorders.
In conclusion, 3-ethoxy-N-methylbenzene-1-sulfonamide (CAS No. 627487-08-5) is a promising organic compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable candidate for further development in medicinal chemistry and pharmaceutical research.
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